Satavaptan's In Vitro V2 Receptor Affinity: A Direct Head-to-Head Comparison with Mozavaptan (OPC-31260)
Satavaptan (SR121463A) demonstrates a significantly higher binding affinity for human renal V2 receptors compared to the earlier generation V2 antagonist, mozavaptan (OPC-31260) [1]. This difference in potency is a critical factor for in vitro assays requiring high target engagement at lower concentrations.
| Evidence Dimension | Binding Affinity (Ki) for Human Renal V2 Receptors |
|---|---|
| Target Compound Data | Ki = 0.26 ± 0.04 nM |
| Comparator Or Baseline | Mozavaptan (OPC-31260): Ki in the 10 nanomolar range |
| Quantified Difference | Approximately 38-fold higher affinity for satavaptan |
| Conditions | In vitro, human kidney preparations; measurement of antagonism of AVP-stimulated adenylyl cyclase activity |
Why This Matters
This ~38-fold higher affinity means satavaptan achieves the same level of V2 receptor blockade at much lower concentrations, reducing the risk of non-specific or off-target effects in cell-based or biochemical assays, which is crucial for generating clean, interpretable data.
- [1] Serradeil-Le Gal, C. et al. (1996). Characterization of SR 121463A, a highly potent and selective, orally active vasopressin V2 receptor antagonist. Journal of Clinical Investigation, 98(12), 2729-2738. View Source
